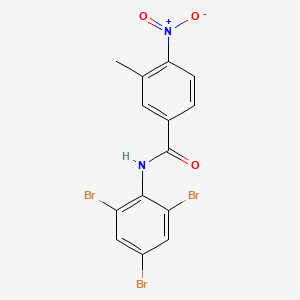

3-methyl-4-nitro-N-(2,4,6-tribromophenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-methyl-4-nitro-N-(2,4,6-tribromophenyl)benzamide” is a versatile material with immense potential in scientific research. It is a derivative of 2,4,6-Tribromophenol (TBP), a brominated derivative of phenol used as a fungicide, a wood preservative, and an intermediate in the preparation of flame retardants .

Synthesis Analysis

The synthesis of this compound could potentially involve the use of 2,4,6-Tribromophenol (TBP) and 4-Methyl-3-nitroaniline as starting materials . TBP can be prepared by the controlled reaction of elemental bromine with phenol . 4-Methyl-3-nitroaniline could be used as a raw material to synthesize N-(4-methyl-3-nitrophenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide through acylation .Aplicaciones Científicas De Investigación

Crystal Structure and Synthesis

Crystal Structure Analysis : Studies on similar benzamide derivatives, such as 2-Nitro-N-(4-nitrophenyl)benzamide, have been conducted to understand their crystal structure through single-crystal X-ray diffraction. This research provides foundational knowledge for material science applications, offering insights into molecular arrangements that can affect the physical properties of materials (A. Saeed, Shahid Hussain, & U. Flörke, 2008).

Synthetic Methodology : The synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide demonstrates advances in organic chemistry, highlighting methods to create complex molecules. Such synthetic routes are essential for developing new materials and pharmaceuticals (Antonio Buzarevski, B. Mikhova, & E. Popovski, 2014).

Material Science and Liquid Crystals

Enforced Stacking in Crowded Arenes : Research into the enforced stacking of benzene rings with secondary amides and various substituents has shown potential for creating materials with specific physical properties, such as liquid crystalline phases. This type of study is pivotal for developing new materials for electronic and photonic applications (M. Bushey, A. Hwang, P. Stephens, & C. Nuckolls, 2001).

Poly(arylene ether amide)s with Trifluoromethyl Groups : The creation of new polymers with specific functional groups illustrates the application of benzamide derivatives in polymer science. These materials, with high molecular weights and glass transition temperatures, are significant for their solubility and film-forming abilities, useful in coatings and as components in advanced composite materials (Hyojung Lee & S. Kim, 2002).

Propiedades

IUPAC Name |

3-methyl-4-nitro-N-(2,4,6-tribromophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br3N2O3/c1-7-4-8(2-3-12(7)19(21)22)14(20)18-13-10(16)5-9(15)6-11(13)17/h2-6H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJYPEDAVJSMHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2Br)Br)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-N-(methylsulfonyl)methanesulfonamide](/img/structure/B2733768.png)

![2-[(E)-[(4-nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile](/img/structure/B2733772.png)

![2-{5-[(2-Carboxyphenyl)sulfamoyl]-2,4-dimethoxybenzenesulfonamido}benzoic acid](/img/structure/B2733787.png)

![4-(4,7-Dimethyl-1,3-dioxo-2-pentylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2733791.png)